molecular formula C7H13ClN2S2 B13730520 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride CAS No. 38534-89-3

3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride

Cat. No.: B13730520
CAS No.: 38534-89-3
M. Wt: 224.8 g/mol
InChI Key: COXOOCBUVCPLHJ-UHFFFAOYSA-N
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Description

3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride is a chemical compound with a unique structure that includes two methylamino groups, an ethyl group, and a dithiolium ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylamino-4-ethyl-1,2-dithiolium chloride with methylamine in the presence of a suitable solvent and catalyst. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient production of the compound. Additionally, purification steps, such as crystallization or chromatography, are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolium ring to a dithiolane ring.

    Substitution: Nucleophilic substitution reactions can replace the methylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dithiolane derivatives.

Scientific Research Applications

3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of their functions. Additionally, it may interfere with cellular processes, such as DNA replication or protein synthesis, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride is unique due to its specific combination of functional groups and the presence of a dithiolium ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

38534-89-3

Molecular Formula

C7H13ClN2S2

Molecular Weight

224.8 g/mol

IUPAC Name

[4-ethyl-5-(methylamino)dithiol-3-ylidene]-methylazanium;chloride

InChI

InChI=1S/C7H12N2S2.ClH/c1-4-5-6(8-2)10-11-7(5)9-3;/h8H,4H2,1-3H3;1H

InChI Key

COXOOCBUVCPLHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SSC1=[NH+]C)NC.[Cl-]

Origin of Product

United States

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